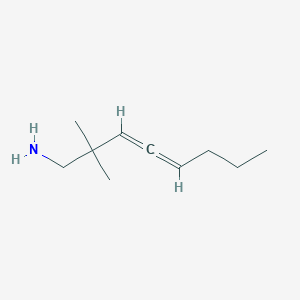
2,2-Dimethylocta-3,4-dien-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylocta-3,4-dien-1-amine, also known as DMDOA, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. This molecule belongs to the family of alkenes and is a derivative of the natural product, geranylamine. DMDOA has a unique structure that makes it an interesting target for study.
作用机制
The exact mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine is not fully understood. However, it is believed that 2,2-Dimethylocta-3,4-dien-1-amine exerts its effects through the modulation of various signaling pathways. For example, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
生化和生理效应
2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,2-Dimethylocta-3,4-dien-1-amine can induce apoptosis in cancer cells by activating the caspase pathway. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its unique structure, which makes it an interesting target for study. 2,2-Dimethylocta-3,4-dien-1-amine is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its potential toxicity. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of 2,2-Dimethylocta-3,4-dien-1-amine. One area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anticancer drugs. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit potent anticancer activity, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used in the clinic. Another area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anti-inflammatory agents. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to reduce the production of pro-inflammatory cytokines, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used to treat inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2,2-Dimethylocta-3,4-dien-1-amine is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activity, and further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research. While there are limitations to using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments, its unique structure and accessibility make it an interesting target for study.
合成方法
2,2-Dimethylocta-3,4-dien-1-amine can be synthesized through a multistep process that involves the reaction of geranylamine with various reagents. One such method involves the reaction of geranylamine with a Grignard reagent, followed by a reduction reaction to yield 2,2-Dimethylocta-3,4-dien-1-amine. Another approach involves the reaction of geranylamine with a dihaloalkane, followed by a dehydrohalogenation reaction. The synthesis of 2,2-Dimethylocta-3,4-dien-1-amine is a complex process that requires expertise in organic chemistry.
科学研究应用
2,2-Dimethylocta-3,4-dien-1-amine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the field of medicinal chemistry. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. 2,2-Dimethylocta-3,4-dien-1-amine has also been investigated for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
属性
CAS 编号 |
155904-88-4 |
|---|---|
产品名称 |
2,2-Dimethylocta-3,4-dien-1-amine |
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h6,8H,4-5,9,11H2,1-3H3 |
InChI 键 |
FUJRVKMMJQKLEU-UHFFFAOYSA-N |
SMILES |
CCCC=C=CC(C)(C)CN |
规范 SMILES |
CCCC=C=CC(C)(C)CN |
同义词 |
3,4-Octadien-1-amine, 2,2-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



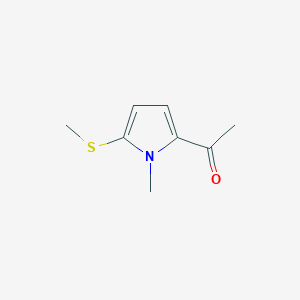
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
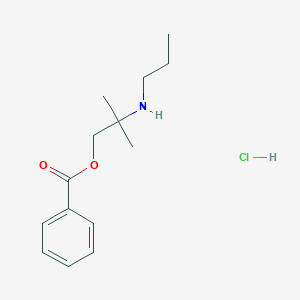
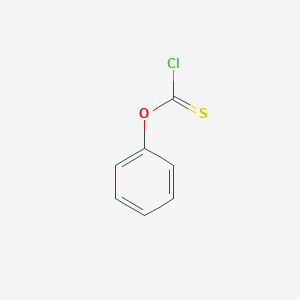
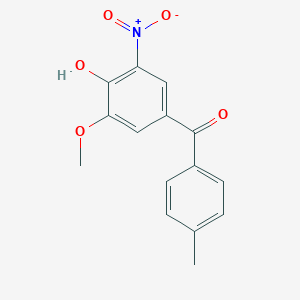

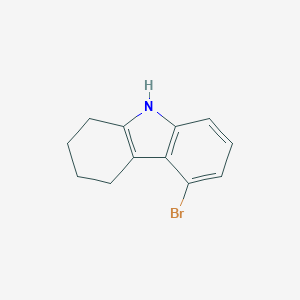
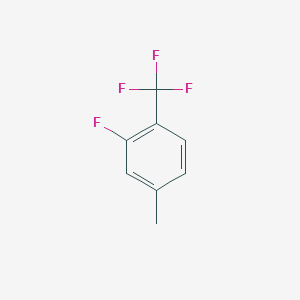
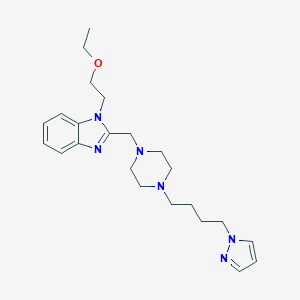
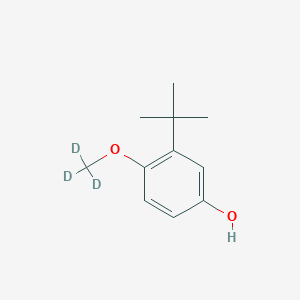
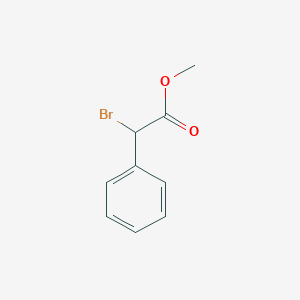
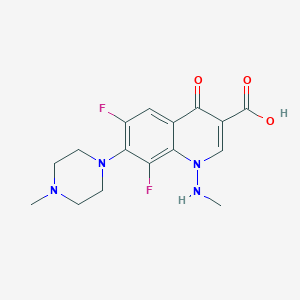
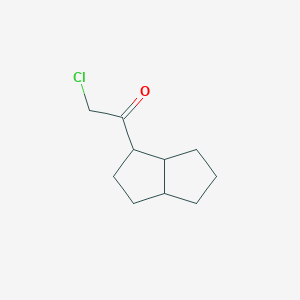
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)